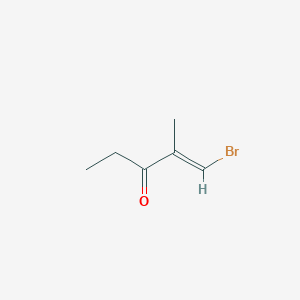

(1E)-1-ブロモ-2-メチルペンタ-1-エン-3-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(1E)-1-bromo-2-methylpent-1-en-3-one" is a brominated organic molecule that is of interest in the field of organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated compounds and their utility in organic synthesis. For instance, 1-bromo-3-buten-2-one has been investigated as a building block for organic synthesis, showing potential in forming aza-heterocycles and carbocycles . Similarly, 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one has been used as a precursor for synthesizing biheterocycles . These studies suggest that brominated enones like "(1E)-1-bromo-2-methylpent-1-en-3-one" could also serve as versatile intermediates in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of brominated enones can be achieved through various methods. For example, (1E,4E)-1-(4-bromophenyl)-5-phenylpenta-1,4-dien-3-one was synthesized using benzylideneacetone and aldehyde with sodium hydroxide as a catalyst . The reaction conditions such as reactant ratio, catalyst ratio, reaction temperature, and solvent were optimized to achieve high yields. This suggests that similar conditions could potentially be applied to synthesize "(1E)-1-bromo-2-methylpent-1-en-3-one" with appropriate starting materials and catalysts.

Molecular Structure Analysis

The molecular structure of brominated enones is characterized by the presence of a bromine atom attached to an alkene moiety, which significantly influences their reactivity. For instance, a stable 1-bromoalumole was synthesized and found to exist as a dimeric structure in the crystalline state . This highlights the potential for brominated enones to participate in dimerization reactions and form complex structures, which could be relevant for the molecular structure analysis of "(1E)-1-bromo-2-methylpent-1-en-3-one".

Chemical Reactions Analysis

Brominated enones are reactive intermediates that can undergo various chemical reactions. The 1-bromo-3-buten-2-one was shown to undergo reduction, reaction with primary amines, and Michael addition, although with varying yields . Additionally, the α-regioselective carbonyl allylation of 1-bromobut-2-ene with SnBr2 indicates the potential for regioselective reactions in brominated enones . These findings suggest that "(1E)-1-bromo-2-methylpent-1-en-3-one" could also be amenable to similar chemical transformations, expanding its utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated enones like "(1E)-1-bromo-2-methylpent-1-en-3-one" can be inferred from related compounds. For example, the melting point, IR spectra, and NMR data were used to characterize the synthesized (1E,4E)-1-(4-bromophenyl)-5-phenylpenta-1,4-dien-3-one . These techniques could be employed to determine the physical properties of "(1E)-1-bromo-2-methylpent-1-en-3-one", such as its melting point, boiling point, solubility, and stability, as well as to confirm its chemical structure through spectroscopic methods.

科学的研究の応用

- 抗菌性: 研究者は、臭素置換と共役二重結合系のために、抗菌剤としての可能性を探っています。 新しい抗生物質や抗真菌薬のリード化合物として役立つ可能性があります .

- 抗炎症作用: 化合物の構造は、抗炎症作用を示唆しています。 炎症経路への影響を調査することで、新しい治療戦略につながる可能性があります .

- マイケル付加反応: (1E)-1-ブロモ-2-メチルペンタ-1-エン-3-オンは、用途の広いマイケル受容体です。 共役付加反応に参加し、さまざまな官能基を導入することができます .

- 硫黄含有化合物: この化合物は、特定の食品や飲料の香りに貢献しています。 硫黄含有誘導体は、ニンニク様または玉ねぎ様の臭いをもたらします .

- 除草剤としての可能性: 研究者は、その除草特性を調査しています。 作用機序を理解することで、環境に優しい除草剤につながる可能性があります .

- 重合開始剤: 臭素原子は、ラジカル重合反応を開始することができます。 科学者は、機能性高分子の設計におけるその使用を探求しています .

- ガスクロマトグラフィー (GC): この化合物は、GC 分析における参照標準として役立ちます。 保持時間とスペクトルデータは、複雑な混合物中の他の化合物を特定するのに役立ちます .

医薬品化学および創薬

有機合成と化学反応

香料およびフレーバー業界

農薬研究

材料科学および高分子化学

分析化学

Safety and Hazards

“(1E)-1-bromo-2-methylpent-1-en-3-one” is classified as a hazardous substance. It is flammable and can cause severe skin burns and eye damage . Safety precautions include keeping away from heat and ignition sources, wearing protective clothing and eye protection, and avoiding inhalation or contact with skin .

特性

IUPAC Name |

(E)-1-bromo-2-methylpent-1-en-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c1-3-6(8)5(2)4-7/h4H,3H2,1-2H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCRFGTWHFJPLF-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=CBr)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C(=C/Br)/C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2502576.png)

![3-ethyl-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2502585.png)

![2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2502592.png)

![5-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2502597.png)